

3-Amino-2-bromo-5-chloropyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Amino-2-bromo-5-chloropyridine**

Cat. No.: **B1272473**

[Get Quote](#)

CAS Number: 90902-83-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, potential synthetic applications, and safety information for **3-Amino-2-bromo-5-chloropyridine** (CAS No. 90902-83-3). While detailed experimental protocols and extensive characterization data for this specific compound are not widely published in peer-reviewed literature, this document compiles available information from supplier data and patents, and extrapolates potential reactivity based on analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

3-Amino-2-bromo-5-chloropyridine is a solid at room temperature. The quantitative data available from various suppliers is summarized in Table 1.

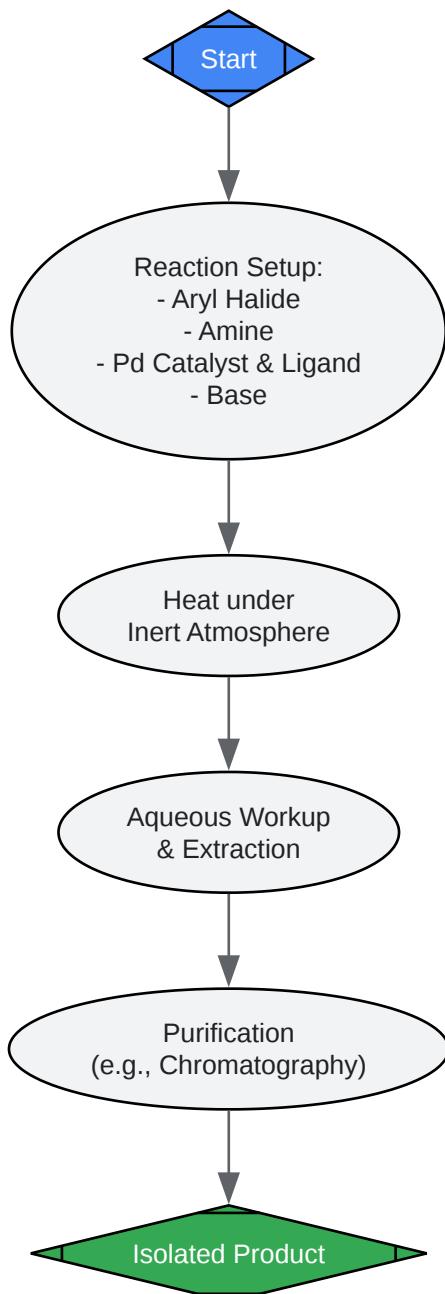
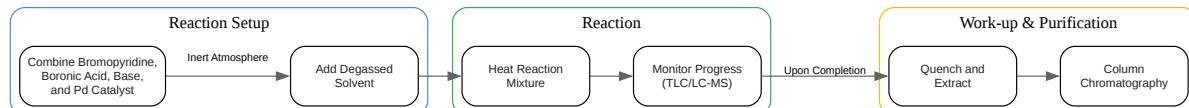
Table 1: Physical and Chemical Properties of **3-Amino-2-bromo-5-chloropyridine**

Property	Value	Source(s)
CAS Number	90902-83-3	[1]
Molecular Formula	C ₅ H ₄ BrCIN ₂	[2]
Molecular Weight	207.46 g/mol	[2]
Appearance	White to Orange to Green powder to crystal	[3]
Melting Point	128-132 °C	
Purity	≥97%	
InChI Key	ZSEZSALOLWCCGT- UHFFFAOYSA-N	
SMILES	Nc1cc(Br)cnc1Cl	
Storage Temperature	Room Temperature	[1]
UV Absorption (λ _{max})	314 nm (in EtOH)	[1]

Synthesis and Spectroscopic Data

A detailed, peer-reviewed synthesis protocol for **3-Amino-2-bromo-5-chloropyridine** is not readily available in the scientific literature. However, analysis of related structures suggests potential synthetic routes. One plausible approach is the bromination of 3-amino-5-chloropyridine. Another potential route could involve the reduction of a corresponding nitro-precursor, such as 2-bromo-5-chloro-3-nitropyridine. The synthesis of the isomeric compound, 2-amino-3-bromo-5-chloropyridine, has been described in the patent literature, involving the chlorination of 2-aminopyridine followed by bromination^[4].

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-Amino-2-bromo-5-chloropyridine** is limited. Researchers utilizing this compound would need to perform full characterization to confirm its identity and purity.



Reactivity and Potential Applications

The chemical structure of **3-Amino-2-bromo-5-chloropyridine** suggests its utility in a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals^[5]. The presence of both a bromine and a chlorine atom offers opportunities for selective functionalization, while the amino group can be a handle for further derivatization or can influence the reactivity of the pyridine ring.

Suzuki-Miyaura Coupling

The bromo and chloro substituents on the pyridine ring are susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of biologically active molecules. The relative reactivity of the C-Br and C-Cl bonds would likely favor initial coupling at the more reactive C-Br position.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | 90902-83-3 [chemicalbook.com]
- 2. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [3-Amino-2-bromo-5-chloropyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272473#3-amino-2-bromo-5-chloropyridine-cas-number-90902-83-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com